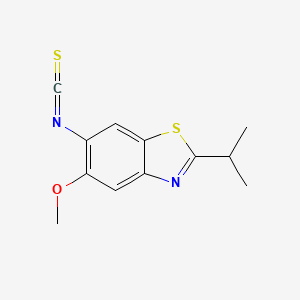
Molybdenum--uranium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–uranium (1/2) is a compound that combines the elements molybdenum and uranium in a specific ratioThe combination of molybdenum and uranium results in a material that exhibits enhanced mechanical properties, corrosion resistance, and dimensional stability, making it a promising candidate for use in nuclear reactors and other high-stress environments .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–uranium (1/2) typically involves the use of powder metallurgy techniques. This method includes the blending of molybdenum and uranium powders, followed by compaction and sintering at high temperatures. The process ensures a uniform distribution of the elements and results in a dense, homogenous material .
Industrial Production Methods: In industrial settings, the production of molybdenum–uranium (1/2) may also involve electron-beam or vacuum-arc melting techniques. These methods provide high-purity materials and allow for precise control over the composition and microstructure of the final product .
化学反応の分析
Types of Reactions: Molybdenum–uranium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can be oxidized to form molybdenum trioxide (MoO3) at elevated temperatures, while uranium can undergo reduction reactions to form lower oxidation states .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–uranium (1/2) include acids, bases, and oxidizing agents. For example, sulfuric acid (H2SO4) can be used to strip uranium and molybdenum ions from the compound, resulting in the formation of uranium oxide (UO2) and molybdenum trioxide (MoO3) .
Major Products Formed: The major products formed from the reactions of molybdenum–uranium (1/2) include uranium oxide (UO2) and molybdenum trioxide (MoO3). These products are of interest due to their applications in nuclear fuel and catalysis .
科学的研究の応用
Molybdenum–uranium (1/2) has a wide range of scientific research applications. In the field of nuclear science, it is used as a fuel material for research reactors due to its excellent properties, such as high density and good thermal conductivity . In materials science, the compound is studied for its potential use in high-temperature and high-stress environments, where its mechanical properties and corrosion resistance are advantageous .
作用機序
The mechanism of action of molybdenum–uranium (1/2) in nuclear applications involves its ability to sustain nuclear fission reactions. The compound’s high density and thermal conductivity allow it to efficiently transfer heat generated during fission, making it an effective fuel material . On a molecular level, the presence of molybdenum enhances the mechanical properties and corrosion resistance of the compound, while uranium provides the necessary fissile material for nuclear reactions .
類似化合物との比較
Molybdenum–uranium (1/2) can be compared to other uranium-based compounds, such as uranium-zirconium and uranium-titanium alloys. While these compounds also exhibit good mechanical properties and corrosion resistance, molybdenum–uranium (1/2) is unique in its ability to maintain dimensional stability under high-stress conditions . Additionally, the presence of molybdenum provides enhanced thermal conductivity, making it a more efficient material for nuclear fuel applications .
List of Similar Compounds:- Uranium-zirconium alloy
- Uranium-titanium alloy
- Uranium-molybdenum alloy (with different ratios)
- Uranium-niobium alloy
特性
CAS番号 |
58616-21-0 |
|---|---|
分子式 |
MoU2 |
分子量 |
572.01 g/mol |
IUPAC名 |
molybdenum;uranium |
InChI |
InChI=1S/Mo.2U |
InChIキー |
XJSZZMKZYMBBDG-UHFFFAOYSA-N |
正規SMILES |
[Mo].[U].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


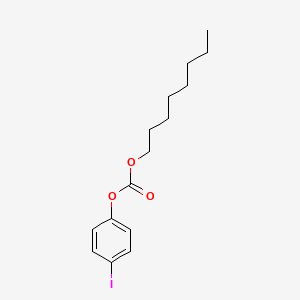
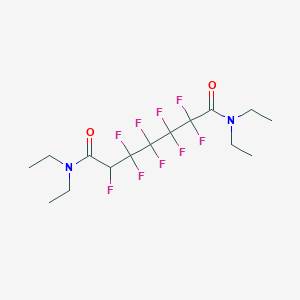
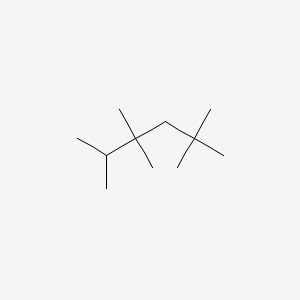
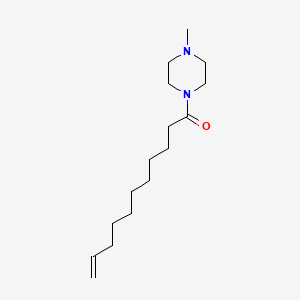
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
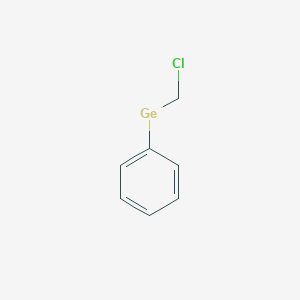

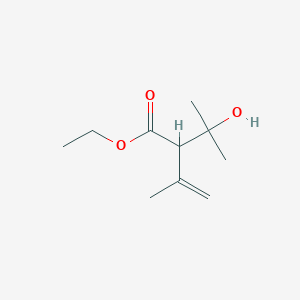
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
